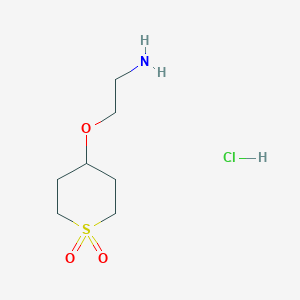

4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . Another related compound is “4-(2-Aminoethoxy)benzamide hydrochloride” with a CAS No. 1354968-59-4 .

Synthesis Analysis

While specific synthesis methods for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of two novel supramolecular architectures, Phenyl(octa-2-aminoethoxy)calix4resorcinarene and 2-Aminoethoxyphenyl-(octa-2-aminoethoxy)calix4resorcinarene via surface functionalization .

Molecular Structure Analysis

The InChI code for “4-(2-Aminoethoxy)aniline hydrochloride” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H .

科学的研究の応用

Chromatography and Mass Spectrometry:

4-(2-Aminoethoxy)benzoic acid hydrochloride is employed in chromatography and mass spectrometry applications. It plays a crucial role in sample manipulation during mass spectrometry experiments. Researchers use it to enhance the efficiency and accuracy of protein analysis, peptide sequencing, and metabolite identification .

Photodynamic Therapy (PDT):

Photodynamic therapy is a cancer treatment that involves light-activated compounds. Researchers investigate the use of 4-(2-Aminoethoxy)benzoic acid hydrochloride as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. Its unique properties make it a promising candidate for targeted cancer therapy.

作用機序

Target of Action

The primary target of 4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride, also known as Aminoethoxyvinylglycine Hydrochloride (AVG-HCl), is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .

Mode of Action

AVG-HCl competitively inhibits ACC synthase . This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . By inhibiting ACC synthase, AVG-HCl effectively reduces the production of ethylene .

Biochemical Pathways

The inhibition of ACC synthase by AVG-HCl affects the ethylene biosynthesis pathway . Ethylene is a key regulator of various physiological processes in plants, including cell elongation, fruit ripening, and responses to environmental stress . Therefore, the action of AVG-HCl can lead to significant changes in these processes.

Result of Action

The primary result of AVG-HCl’s action is the reduction of ethylene-mediated changes in plant growth and development . This can include delaying fruit ripening, reducing cell elongation, and altering responses to environmental stress .

Safety and Hazards

将来の方向性

While specific future directions for “4-(2-Aminoethoxy)-1lambda6-thiane-1,1-dione hydrochloride” are not available, there’s an urgent clinical need for agents that improve cardiac performance with a favourable safety profile . This suggests that research into related compounds could be a promising area of study.

特性

IUPAC Name |

2-(1,1-dioxothian-4-yl)oxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.ClH/c8-3-4-11-7-1-5-12(9,10)6-2-7;/h7H,1-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMWZBXJVHGVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2772592.png)

![2-chloro-6-fluoro-N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2772595.png)

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2772598.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2772599.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)

![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)